Pseudin-2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

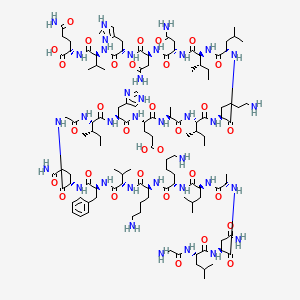

C122H202N36O32 |

|---|---|

Molecular Weight |

2685.1 g/mol |

IUPAC Name |

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C122H202N36O32/c1-19-65(14)98(154-94(165)57-134-103(170)76(36-39-88(127)159)142-111(178)82(48-70-31-23-22-24-32-70)151-118(185)97(64(12)13)155-107(174)75(35-27-30-44-125)140-105(172)73(33-25-28-42-123)141-110(177)80(46-61(6)7)146-101(168)68(17)138-108(175)85(51-90(129)161)149-109(176)79(45-60(4)5)139-93(164)54-126)119(186)152-83(49-71-55-132-58-135-71)112(179)143-77(38-41-95(166)167)104(171)137-69(18)102(169)157-99(66(15)20-2)120(187)144-74(34-26-29-43-124)106(173)147-81(47-62(8)9)115(182)158-100(67(16)21-3)121(188)153-87(53-92(131)163)114(181)150-86(52-91(130)162)113(180)148-84(50-72-56-133-59-136-72)116(183)156-96(63(10)11)117(184)145-78(122(189)190)37-40-89(128)160/h22-24,31-32,55-56,58-69,73-87,96-100H,19-21,25-30,33-54,57,123-126H2,1-18H3,(H2,127,159)(H2,128,160)(H2,129,161)(H2,130,162)(H2,131,163)(H,132,135)(H,133,136)(H,134,170)(H,137,171)(H,138,175)(H,139,164)(H,140,172)(H,141,177)(H,142,178)(H,143,179)(H,144,187)(H,145,184)(H,146,168)(H,147,173)(H,148,180)(H,149,176)(H,150,181)(H,151,185)(H,152,186)(H,153,188)(H,154,165)(H,155,174)(H,156,183)(H,157,169)(H,158,182)(H,166,167)(H,189,190)/t65-,66-,67-,68-,69-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,96-,97-,98-,99-,100-/m0/s1 |

InChI Key |

ZPMUCAJJGYDHGH-LPZBDFLVSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC1=CNC=N1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC=N2)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)CN |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC=N2)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(C)C)NC(=O)CN |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling Pseudin-2: A Technical Guide to the Antimicrobial Peptide from Pseudis paradoxa

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudin-2 is a cationic antimicrobial peptide isolated from the skin of the paradoxical frog, Pseudis paradoxa. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of this compound. It details the experimental protocols for its isolation, purification, and biological activity assessment. Quantitative data on its antimicrobial and hemolytic activities are presented in structured tables for clarity. Furthermore, this document illustrates the key experimental workflows and the proposed mechanism of action of this compound through detailed diagrams, offering a valuable resource for researchers in the fields of antimicrobial drug discovery and peptide therapeutics.

Introduction

The emergence of antibiotic-resistant pathogens poses a significant threat to global health, necessitating the discovery and development of novel antimicrobial agents.[1][2] Amphibian skin is a rich source of bioactive peptides, including a diverse array of antimicrobial peptides (AMPs) that form a crucial part of the innate immune system of these animals.[3] this compound, a 24-amino acid peptide, was discovered in the skin secretions of the South American paradoxical frog, Pseudis paradoxa.[4][5] It belongs to the class of cationic, amphipathic α-helical peptides and has demonstrated potent antimicrobial activity against a range of microorganisms. Beyond its antimicrobial properties, this compound has also been shown to stimulate insulin release, highlighting its potential for therapeutic applications in other areas. This guide serves as a technical resource, consolidating the key findings and methodologies related to the study of this compound.

Physicochemical Properties of this compound

The primary structure and key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Amino Acid Sequence | GLNALKKVFQGIHEAIKLINNHVQ | |

| Molecular Weight | 2691.2 Da | |

| Net Charge (at pH 7) | +4 | Calculated |

| Theoretical pI | 10.13 | Calculated |

| Structure | α-helical in membrane-mimicking environments |

Experimental Protocols

This section details the key experimental procedures for the isolation, characterization, and activity assessment of this compound.

Isolation and Purification of this compound

The isolation of this compound from the skin of Pseudis paradoxa involves a multi-step process combining skin secretion extraction and chromatographic purification.

Protocol:

-

Bacterial Strains and Culture Conditions: A panel of clinically relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) and fungal strains (e.g., Candida albicans) are used. Bacteria are typically grown in Mueller-Hinton Broth (MHB), while fungi are grown in a suitable fungal growth medium.

-

Preparation of Peptide Solutions: A stock solution of this compound is prepared in a suitable solvent (e.g., sterile water or dilute acetic acid) and serially diluted in the appropriate growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: Bacterial or fungal cultures are grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted peptide is inoculated with the standardized microbial suspension. The plate is then incubated at 37°C for 16-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the peptide that completely inhibits the visible growth of the microorganism.

Hemolytic Activity Assay

The cytotoxicity of this compound against mammalian cells is often assessed by measuring its ability to lyse red blood cells (hemolytic activity).

Protocol:

-

Preparation of Red Blood Cells (RBCs): Freshly drawn human or animal red blood cells are washed multiple times with a phosphate-buffered saline (PBS) solution by centrifugation to remove plasma and buffy coat. The washed RBCs are then resuspended in PBS to a final concentration of 1-2%.

-

Peptide Incubation: Aliquots of the RBC suspension are incubated with various concentrations of this compound in a 96-well plate at 37°C for a defined period (e.g., 1 hour).

-

Controls: A negative control (RBCs in PBS) and a positive control (RBCs in a solution of 1% Triton X-100, which causes 100% hemolysis) are included.

-

Measurement of Hemolysis: After incubation, the plates are centrifuged to pellet the intact RBCs. The supernatant, containing the released hemoglobin, is transferred to a new plate, and the absorbance is measured at a wavelength of 540-570 nm.

-

Calculation of Percent Hemolysis: The percentage of hemolysis is calculated using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100

Biological Activity of this compound

The biological activities of this compound and some of its analogues are summarized in the tables below.

Antimicrobial Activity

| Microorganism | MIC (µM) | Reference |

| Escherichia coli | 2.5 | |

| Staphylococcus aureus | 80 | |

| Candida albicans | 130 |

Hemolytic Activity

| Peptide | Hemolytic Activity | Reference |

| This compound | >300 µM (concentration for 50% hemolysis) | |

| This compound | ~23% hemolysis at 100 µM | |

| Ps-K18 | 0.5% hemolysis at 100 µM | |

| Ps-K14-K18 | 1.1% hemolysis at 100 µM |

Mechanism of Action

This compound exerts its antimicrobial effect through a multi-step process that involves interaction with the microbial cell membrane and subsequent disruption of cellular functions. The proposed mechanism of action involves both pore formation and intracellular targeting.

Proposed Mechanism of Action of this compound

Experimental Evidence for the Mechanism of Action

-

Membrane Depolarization Assays: These assays utilize membrane potential-sensitive dyes (e.g., diSC3-5) to monitor changes in the electrical potential across the bacterial membrane upon addition of the peptide. An increase in fluorescence indicates membrane depolarization, a hallmark of pore formation.

-

Outer and Inner Membrane Permeabilization Assays: The permeabilization of the outer membrane of Gram-negative bacteria can be assessed using the fluorescent probe N-phenyl-1-naphthylamine (NPN). Inner membrane permeabilization can be measured by monitoring the hydrolysis of a chromogenic substrate by a cytoplasmic enzyme that is released upon membrane disruption.

-

Nucleic Acid Binding Assays: Gel retardation assays are employed to investigate the interaction of this compound with DNA and RNA. In this technique, the migration of nucleic acids through an agarose or polyacrylamide gel is retarded upon binding to the peptide.

Structure-Activity Relationship and Analogue Development

To improve the therapeutic potential of this compound, several analogues have been synthesized and characterized. These studies have provided insights into the relationship between the peptide's structure and its biological activity.

-

Cationicity: Increasing the net positive charge of this compound by substituting neutral or acidic amino acids with lysine residues has been shown to enhance its antimicrobial potency, particularly against Gram-negative bacteria.

-

Hydrophobicity: Modifications to the hydrophobic face of the α-helix can influence the peptide's lytic activity and selectivity.

-

Structural Modifications: The introduction of proline residues can induce a bend in the helical structure, which has been shown to affect bacterial cell selectivity and the mode of membrane interaction.

Conclusion

This compound is a promising antimicrobial peptide with a multifaceted mechanism of action. Its potent activity against a range of microbes, coupled with its relatively low hemolytic activity, makes it an attractive candidate for further development as a therapeutic agent. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers to build upon in their efforts to understand and exploit the therapeutic potential of this compound and its analogues. Further research focusing on optimizing its activity spectrum, reducing potential toxicity, and evaluating its efficacy in in vivo models will be crucial for its translation into clinical applications.

References

- 1. Electrophoretic Mobility Shift Assay (EMSA) for Detecting Protein-Nucleic Acid Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A plausible mode of action of this compound, an antimicrobial peptide from Pseudis paradoxa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. protocols.io [protocols.io]

- 4. Frontiers | Analysis of Antimicrobial-Triggered Membrane Depolarization Using Voltage Sensitive Dyes [frontiersin.org]

- 5. This compound: an antimicrobial peptide with low hemolytic activity from the skin of the paradoxical frog - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Antimicrobial Mechanism of Action of Pseudin-2

Executive Summary: The escalating threat of antibiotic-resistant pathogens necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) represent a promising alternative to conventional antibiotics. Pseudin-2 (Ps), a 24-amino acid peptide isolated from the skin of the South American paradoxical frog Pseudis paradoxa, has emerged as a significant candidate due to its potent, broad-spectrum antimicrobial activity.[1][2] This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams of its molecular interactions and related experimental workflows. The primary antimicrobial activity of this compound is attributed to a dual-action mechanism involving initial bacterial membrane disruption followed by interaction with intracellular components.[1] Understanding these intricate mechanisms is crucial for the rational design of this compound analogs with enhanced therapeutic potential.

Core Antimicrobial Mechanism of Action

This compound is a cationic, amphipathic peptide that adopts an α-helical conformation in membrane-like environments.[2] Its mechanism is multifaceted, targeting both the physical integrity of the microbial cell envelope and essential intracellular processes.

Initial Membrane Interaction and Permeabilization

The initial step in this compound's action is its electrostatic attraction to the negatively charged components of microbial cell membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. In aqueous solutions, this compound exists in an aggregated state, but it dissociates into monomers upon binding to LPS.[1]

Once associated with the membrane, this compound undergoes a conformational change, adopting a distinct α-helical structure. This structural arrangement is critical for its membrane-disrupting activity. The peptide then inserts into the lipid bilayer, leading to the formation of pores or channels. This action collapses the membrane's electrochemical potential and causes the leakage of vital intracellular contents, such as ions and metabolites, ultimately leading to cell death. Some evidence also suggests a "carpet model" of action, where the peptide accumulates on the membrane surface, disrupting its curvature and integrity without forming discrete pores.

Intracellular Targeting

Following membrane permeabilization, this compound can translocate across the compromised membrane into the cytoplasm. Once inside the cell, it exerts a secondary antimicrobial effect by binding to intracellular macromolecules. Studies have shown that this compound can tightly bind to RNA, which likely inhibits essential processes such as protein synthesis, contributing to its potent antimicrobial efficacy. This dual-action mechanism, combining membrane disruption with the inhibition of macromolecule synthesis, makes it a highly effective antimicrobial agent.

References

Pseudin-2: A Comprehensive Technical Guide to its Biological Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudin-2 (Ps-2) is a cationic, amphipathic α-helical antimicrobial peptide originally isolated from the skin of the paradoxical frog, Pseudis paradoxa. This technical guide provides an in-depth overview of the multifaceted biological activities of this compound, encompassing its antimicrobial, immunomodulatory, and insulinotropic properties. Detailed experimental methodologies, quantitative data, and proposed signaling pathways are presented to serve as a comprehensive resource for researchers and professionals in the fields of peptide chemistry, microbiology, immunology, and drug development. While direct evidence of its anticancer potential is currently limited, this document also explores the theoretical basis for such activity, paving the way for future investigations.

Core Biological Activities of this compound

This compound exhibits a range of biological effects, with its antimicrobial and immunomodulatory functions being the most extensively studied.

Antimicrobial Activity

This compound demonstrates potent activity against a spectrum of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. Its primary mechanism of action involves the disruption of microbial cell membranes. The peptide's cationic nature facilitates its interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria. Upon binding, this compound undergoes a conformational change to an α-helical structure, enabling it to form pores in the membrane. This leads to membrane depolarization, leakage of intracellular contents, and ultimately, cell death. Additionally, there is evidence to suggest that this compound can translocate across the membrane and interact with intracellular targets, such as RNA, further inhibiting cellular processes.

Immunomodulatory Effects

This compound and its analogues have been shown to possess significant anti-inflammatory properties. This activity is primarily mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway. In the presence of inflammatory stimuli like LPS, this compound can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophages. The proposed mechanism involves the direct binding of this compound to LPS, preventing its interaction with the TLR4/MD-2 complex, thereby attenuating the downstream inflammatory cascade.

Insulinotropic Properties

An intriguing aspect of this compound's biological profile is its ability to stimulate insulin secretion from pancreatic β-cells. Studies using the BRIN-BD11 clonal β-cell line have demonstrated that this compound and some of its analogues can enhance insulin release. Notably, this action is mediated through a Ca2+-independent pathway. This suggests that this compound activates intracellular signaling cascades, potentially involving protein kinase A (PKA) and protein kinase C (PKC), which sensitize the secretory machinery to release insulin without relying on an influx of extracellular calcium.

Anticancer Potential (Hypothesized)

While direct experimental evidence for the anticancer activity of this compound is scarce, the known mechanisms of action of many antimicrobial peptides suggest a potential for such properties. The ability of cationic peptides to preferentially interact with and disrupt the negatively charged membranes of cancer cells, which differ from those of normal cells, provides a theoretical basis for selective cytotoxicity. Furthermore, the induction of apoptosis is a common mechanism for anticancer peptides. Future research is warranted to explore the efficacy of this compound and its analogues against various cancer cell lines and to elucidate the potential mechanisms involved, such as apoptosis or cell cycle arrest.

Quantitative Data

The following tables summarize the key quantitative data related to the biological activities of this compound.

Table 1: Antimicrobial and Hemolytic Activity of this compound

| Property | Organism/Cell Type | Value | Reference |

| Minimum Inhibitory Concentration (MIC) | Escherichia coli | 2.5 µM | [1] |

| Staphylococcus aureus | 80 µM | [1] | |

| Candida albicans | 130 µM | [1] | |

| Hemolytic Activity (HC50) | Human Erythrocytes | >300 µM | [1] |

Table 2: Anti-inflammatory Activity of this compound and Analogues

| Peptide | Cell Line | Parameter Measured | Effect | Reference |

| This compound | RAW264.7 Macrophages | NO Production | Inhibition in LPS-stimulated cells | [2] |

| This compound | RAW264.7 Macrophages | TNF-α Production | Inhibition in LPS-stimulated cells | |

| Ps-K18 (Analogue) | RAW264.7 Macrophages | NO Production | Potent inhibition in LPS-stimulated cells | |

| Ps-K18 (Analogue) | Mouse Dendritic Cells | TNF-α Production | Potent inhibition in LPS-stimulated cells |

Table 3: Insulinotropic Activity of this compound and Analogues

| Peptide | Cell Line | Concentration | % Increase in Insulin Release | Reference |

| This compound | BRIN-BD11 | 10⁻⁹ M - 10⁻⁶ M | Stimulates insulin release | |

| [Lys18]-Pseudin-2 | BRIN-BD11 | 10⁻⁹ M | 46% | |

| [Lys18]-Pseudin-2 | BRIN-BD11 | 10⁻⁶ M | 215% |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's biological properties.

Peptide Synthesis and Purification

-

Method: Solid-phase peptide synthesis using Fmoc (9-fluorenylmethoxycarbonyl) chemistry.

-

Protocol:

-

The peptide is assembled on a resin support, starting from the C-terminus.

-

The Fmoc protecting group is removed from the N-terminus of the growing peptide chain using a solution of piperidine in dimethylformamide (DMF).

-

The next Fmoc-protected amino acid is activated using a coupling reagent (e.g., HBTU/HOBt) and coupled to the free N-terminus.

-

Steps 2 and 3 are repeated for each amino acid in the sequence.

-

Once the synthesis is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed using a cleavage cocktail (e.g., trifluoroacetic acid, water, and triisopropylsilane).

-

The crude peptide is precipitated with cold diethyl ether, collected by centrifugation, and lyophilized.

-

Purification is performed by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

-

The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry.

-

Antimicrobial Susceptibility Testing

-

Method: Broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).

-

Protocol:

-

Prepare a twofold serial dilution of the peptide in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include positive (microorganism with no peptide) and negative (broth only) controls.

-

Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

-

The MIC is defined as the lowest concentration of the peptide that completely inhibits visible growth of the microorganism.

-

Hemolytic Activity Assay

-

Method: Spectrophotometric measurement of hemoglobin release from human red blood cells (hRBCs).

-

Protocol:

-

Collect fresh human blood in a tube containing an anticoagulant (e.g., heparin).

-

Wash the hRBCs three times with phosphate-buffered saline (PBS) by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

-

Add 100 µL of the hRBC suspension to each well of a 96-well plate.

-

Add 100 µL of twofold serial dilutions of the peptide in PBS to the wells.

-

Include a positive control (1% Triton X-100 for 100% hemolysis) and a negative control (PBS for 0% hemolysis).

-

Incubate the plate at 37°C for 1 hour.

-

Centrifuge the plate to pellet the intact hRBCs.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance at 450 nm to quantify hemoglobin release.

-

Calculate the percentage of hemolysis using the formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100.

-

The HC50 is the peptide concentration that causes 50% hemolysis.

-

Cytotoxicity Assay (MTT Assay)

-

Method: Colorimetric assay based on the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells.

-

Protocol:

-

Seed mammalian cells (e.g., macrophages, cancer cell lines) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

-

Replace the medium with fresh medium containing twofold serial dilutions of the peptide.

-

Include a vehicle control (medium with the same concentration of the peptide's solvent).

-

Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is the concentration of the peptide that inhibits 50% of cell growth.

-

Anti-inflammatory Activity Assay

-

Method: Measurement of nitric oxide (NO) and cytokine (TNF-α, IL-6) production in LPS-stimulated macrophages.

-

Protocol:

-

Seed RAW264.7 macrophages in a 24-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the peptide for 1 hour.

-

Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.

-

NO measurement: Collect the cell culture supernatant. Mix the supernatant with Griess reagent and measure the absorbance at 540 nm. The concentration of nitrite (a stable product of NO) is determined using a sodium nitrite standard curve.

-

Cytokine measurement: Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-6 using commercially available ELISA kits according to the manufacturer's instructions.

-

Insulin Secretion Assay

-

Method: Measurement of insulin released from BRIN-BD11 cells.

-

Protocol:

-

Seed BRIN-BD11 cells in a 24-well plate and culture until they reach 80-90% confluency.

-

Wash the cells with Krebs-Ringer bicarbonate buffer (KRBB) supplemented with 1.1 mM glucose.

-

Pre-incubate the cells in KRBB with 1.1 mM glucose for 40 minutes at 37°C.

-

Replace the buffer with KRBB containing various concentrations of the peptide in the presence of a stimulatory concentration of glucose (e.g., 16.7 mM).

-

Include controls with glucose alone and basal glucose (1.1 mM).

-

Incubate for 20 minutes at 37°C.

-

Collect the supernatant and measure the insulin concentration using a radioimmunoassay (RIA) or an ELISA kit.

-

Lyse the cells to determine the total insulin content and express the secreted insulin as a percentage of the total content.

-

Signaling Pathways and Mechanisms of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways through which this compound exerts its biological effects.

Antimicrobial Mechanism of Action

Caption: Proposed antimicrobial mechanism of this compound.

Anti-inflammatory Signaling Pathway

Caption: Inhibition of the TLR4 signaling pathway by this compound.

Insulinotropic Signaling Pathway (Ca2+-Independent)

Caption: Proposed Ca2+-independent insulinotropic signaling pathway of this compound.

Conclusion and Future Directions

This compound is a promising bioactive peptide with a diverse range of therapeutic potentials. Its potent antimicrobial activity, coupled with low hemolytic effects, makes it an attractive candidate for the development of novel anti-infective agents. Furthermore, its immunomodulatory and insulinotropic properties open up avenues for its investigation in the context of inflammatory diseases and type 2 diabetes.

Future research should focus on several key areas:

-

Structure-Activity Relationship Studies: Further modification of the this compound sequence could lead to analogues with enhanced potency and selectivity for specific biological targets.

-

Mechanism of Action: A more detailed elucidation of the signaling pathways involved in its immunomodulatory and insulinotropic effects is needed.

-

Anticancer Evaluation: A systematic investigation of the cytotoxic effects of this compound and its derivatives against a panel of cancer cell lines is highly warranted.

-

In Vivo Studies: Preclinical studies in animal models are essential to evaluate the efficacy, pharmacokinetics, and safety of this compound-based therapeutics.

References

Unraveling Pseudin-2: A Technical Guide to its Structure-Activity Relationship for Novel Antimicrobial Development

For Researchers, Scientists, and Drug Development Professionals

Dated: November 25, 2025

Abstract

Pseudin-2 (Ps-2), a cationic antimicrobial peptide isolated from the skin of the paradoxical frog Pseudis paradoxa, represents a promising scaffold for the development of new anti-infective agents.[1] Its potent, broad-spectrum antimicrobial activity, coupled with low hemolytic effects, has spurred extensive research into its structure-activity relationship (SAR). This technical guide provides a comprehensive overview of the core principles governing the bioactivity of this compound and its synthetic analogs. We delve into the intricate relationship between its primary sequence, secondary structure, and biological function, supported by a curated compilation of quantitative data. Detailed experimental protocols for key assays and visual representations of its mechanism of action and SAR workflow are provided to facilitate further research and development in this critical area of drug discovery.

Introduction: The Promise of this compound

The escalating crisis of antibiotic resistance necessitates the exploration of novel antimicrobial agents. Antimicrobial peptides (AMPs) have emerged as a promising alternative to conventional antibiotics due to their unique mechanisms of action that are less prone to inducing resistance. This compound, a 24-amino acid peptide with the sequence GLNALKKVFQGIHEAIKLINNHVQ, is a prominent member of the AMP family.[1] It exhibits a broad spectrum of activity against both Gram-negative and Gram-positive bacteria, as well as fungi. A key characteristic of this compound is its amphipathic α-helical conformation in membrane-mimicking environments, which is crucial for its antimicrobial action. This guide will explore the critical structural features of this compound that dictate its efficacy and selectivity, providing a foundation for the rational design of more potent and less toxic derivatives.

Core Structure and Physicochemical Properties

The biological activity of this compound is intrinsically linked to its primary amino acid sequence and the resulting physicochemical properties. Its cationic nature, conferred by the presence of lysine (K) and histidine (H) residues, facilitates its initial interaction with the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. The arrangement of hydrophobic and hydrophilic residues along the peptide backbone gives rise to its amphipathic character, a critical determinant of its membrane-disrupting capabilities.

Structure-Activity Relationship (SAR) Studies: Key Findings

Systematic modifications of the this compound sequence have revealed several key determinants of its antimicrobial and hemolytic activities. These studies have primarily focused on modulating the peptide's cationicity, hydrophobicity, and helicity.

The Role of Cationicity

Increasing the net positive charge of this compound, typically through the substitution of neutral or acidic amino acid residues with lysine, has been shown to enhance its antimicrobial potency, particularly against Gram-negative bacteria. However, excessive cationicity can also lead to increased hemolytic activity.

The Influence of Hydrophobicity

The hydrophobic face of the α-helix is crucial for the peptide's insertion into and disruption of the microbial membrane. Altering the hydrophobicity by substituting amino acids on this face can modulate the peptide's lytic activity.

The Impact of Structural Modifications

The introduction of D-amino acids or proline residues has been explored to influence the peptide's secondary structure and, consequently, its biological activity. D-amino acid substitutions can reduce the peptide's helicity, which has been shown in some cases to decrease hemolytic activity while retaining antimicrobial potency. Proline-induced kinks in the helical structure can also impact membrane interaction and selectivity.

Quantitative Data Summary

The following tables summarize the antimicrobial and hemolytic activities of this compound and its key analogs as reported in the literature.

Table 1: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC) of this compound and Analogs

| Peptide/Analog | Sequence | E. coli (μM) | S. aureus (μM) | C. albicans (μM) | Reference |

| This compound | GLNALKKVFQGIHEAIKLINNHVQ | 2.5 | 80 | 130 | [1] |

| [D-Lys3, D-Lys10, D-Lys14]this compound | GL NAL KKVFQGIHEAI KLINNHVQ | 5 | - | - | |

| [Lys3, Lys10, Lys14, Lys21]this compound | GK NAK KKVFQGIHEAK KINNHVQ | - | - | - |

Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not reported in the cited sources.

Table 2: Hemolytic Activity (HC50) of this compound and Analogs

| Peptide/Analog | HC50 (μM) | Reference |

| This compound | >300 | [1] |

| [D-Lys3, D-Lys10, D-Lys14]this compound | >500 |

Note: HC50 is the concentration of peptide that causes 50% hemolysis of human red blood cells. A higher HC50 value indicates lower hemolytic activity.

Mechanism of Action

The antimicrobial activity of this compound is primarily attributed to its ability to disrupt the integrity of microbial cell membranes. The proposed mechanism involves a multi-step process:

-

Electrostatic Attraction: The cationic peptide is initially attracted to the anionic components of the microbial cell surface.

-

Membrane Insertion: Upon binding, this compound undergoes a conformational change, adopting an α-helical structure that facilitates its insertion into the lipid bilayer.

-

Pore Formation: The inserted peptides aggregate to form transmembrane pores or channels, leading to the leakage of intracellular contents and dissipation of the membrane potential.

-

Intracellular Targeting: Evidence also suggests that this compound can translocate across the membrane and interact with intracellular targets, such as RNA, further contributing to cell death.[2]

Visualizing the Pathways and Workflows

Proposed Signaling Pathway for this compound's Antimicrobial Action

Caption: Proposed mechanism of action for this compound.

Experimental Workflow for this compound Structure-Activity Relationship Studies

Caption: A typical workflow for a structure-activity relationship study of this compound.

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of this compound and its Analogs

Objective: To chemically synthesize this compound and its analogs.

Methodology:

-

Resin Preparation: Start with a Rink Amide MBHA resin for C-terminally amidated peptides. Swell the resin in dimethylformamide (DMF).

-

Fmoc Deprotection: Remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the resin using a solution of 20% piperidine in DMF.

-

Amino Acid Coupling: Activate the C-terminus of the first Fmoc-protected amino acid using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). Add the activated amino acid to the resin and allow the coupling reaction to proceed.

-

Washing: Wash the resin extensively with DMF to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat the deprotection, coupling, and washing steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA), water, and scavengers like triisopropylsilane (TIS).

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Characterization: Confirm the identity and purity of the synthesized peptide using mass spectrometry and analytical RP-HPLC.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the lowest concentration of a peptide that inhibits the visible growth of a microorganism.

Methodology:

-

Bacterial Culture: Grow the target bacterial strains (e.g., E. coli, S. aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase.

-

Peptide Dilution: Prepare a series of twofold dilutions of the peptide in the broth medium in a 96-well microtiter plate.

-

Inoculation: Add a standardized inoculum of the bacterial culture to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest peptide concentration at which no visible bacterial growth is observed. Include positive (bacteria only) and negative (broth only) controls.

Hemolysis Assay

Objective: To assess the lytic activity of a peptide against red blood cells.

Methodology:

-

Red Blood Cell Preparation: Obtain fresh human red blood cells (hRBCs) and wash them several times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the washed hRBCs in PBS to a final concentration of 1-2% (v/v).

-

Peptide Incubation: In a 96-well plate, mix the hRBC suspension with various concentrations of the peptide.

-

Controls: Include a negative control (hRBCs in PBS) and a positive control (hRBCs in a solution that causes complete lysis, such as 1% Triton X-100).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate to pellet the intact hRBCs.

-

Absorbance Measurement: Transfer the supernatant to a new plate and measure the absorbance at a wavelength corresponding to hemoglobin release (e.g., 414 nm or 540 nm).

-

Calculation of Hemolysis: Calculate the percentage of hemolysis for each peptide concentration using the following formula: % Hemolysis = [(Abspeptide - Absnegative control) / (Abspositive control - Absnegative control)] x 100

-

HC50 Determination: The HC50 value is the peptide concentration that causes 50% hemolysis.

Conclusion and Future Directions

This compound continues to be a valuable lead compound in the quest for novel antimicrobial agents. The structure-activity relationship studies summarized in this guide highlight the critical interplay of cationicity, hydrophobicity, and secondary structure in determining its biological activity. The ability to fine-tune these properties through synthetic modifications offers a clear path toward the development of this compound analogs with enhanced antimicrobial potency and improved safety profiles. Future research should focus on expanding the library of this compound analogs, exploring novel modifications to further dissect the SAR, and conducting in vivo studies to validate the therapeutic potential of the most promising candidates. The detailed methodologies and structured data presented herein provide a solid foundation for these future endeavors.

References

In Vitro Activity of Pseudin-2 Against Gram-negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria poses a significant threat to global health. Antimicrobial peptides (AMPs) are a promising class of molecules being investigated as potential alternatives to conventional antibiotics. Pseudin-2, an AMP isolated from the skin of the paradoxical frog Pseudis paradoxa, has demonstrated potent in vitro activity against a range of Gram-negative bacteria. This technical guide provides an in-depth overview of the in vitro activity of this compound, focusing on its mechanism of action, antimicrobial efficacy, and the experimental protocols used for its evaluation.

Data Presentation: Antimicrobial Efficacy of this compound and its Analogues

The antimicrobial activity of this compound and its synthetic analogues has been quantified using the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after incubation. The table below summarizes the MIC values of this compound and its analogues against various Gram-negative bacterial strains.

| Peptide | Bacterial Strain | MIC (µM) | Reference |

| This compound (Ps) | Escherichia coli | 2.5 | [1] |

| Escherichia coli | 3.125 - 6.25 | [2] | |

| Acinetobacter baumannii | 3.125 - 6.25 | [3] | |

| Pseudomonas aeruginosa | 3.125 - 6.25 | [3] | |

| Salmonella typhimurium | 3.125 - 6.25 | [3] | |

| Pse-T2 (truncated analog) | Multidrug-resistant Escherichia coli | Not specified | |

| Multidrug-resistant Pseudomonas aeruginosa | Not specified | ||

| Ps-K18 (analogue) | Escherichia coli | Similar to Ps | |

| Acinetobacter baumannii | Similar to Ps | ||

| Pseudomonas aeruginosa | Similar to Ps | ||

| Salmonella typhimurium | Similar to Ps | ||

| Ps-K14-K18 (analogue) | Escherichia coli | Similar to Ps | |

| Acinetobacter baumannii | Similar to Ps | ||

| Pseudomonas aeruginosa | Similar to Ps | ||

| Salmonella typhimurium | Similar to Ps |

Mechanism of Action

This compound exerts its antimicrobial activity through a multi-step process that primarily targets the bacterial membrane. Initially, the cationic peptide interacts with the negatively charged lipopolysaccharide (LPS) on the outer membrane of Gram-negative bacteria. This interaction is a crucial first step that facilitates the peptide's approach to the cell membrane. Upon reaching the membrane, this compound undergoes a conformational change, adopting an α-helical structure that allows it to insert into and disrupt the lipid bilayer. This disruption leads to the formation of pores, compromising the integrity of the bacterial membrane. The formation of these pores results in the leakage of intracellular contents and the dissipation of the membrane potential, ultimately leading to bacterial cell death. Furthermore, there is evidence to suggest that this compound can translocate across the damaged membrane and interact with intracellular targets, such as RNA, further inhibiting essential cellular processes.

Experimental Protocols

The in vitro activity of this compound is characterized by a series of key experiments designed to assess its antimicrobial efficacy and mechanism of action.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is determined using the broth microdilution method.

-

Preparation of Bacterial Inoculum: A fresh overnight culture of the test bacterium is diluted in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Peptide Preparation: A stock solution of this compound is serially diluted in MHB in a 96-well microtiter plate.

-

Incubation: An equal volume of the bacterial inoculum is added to each well containing the peptide dilutions. The plate is then incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the peptide that completely inhibits visible bacterial growth.

Outer Membrane Permeabilization Assay (NPN Uptake)

This assay measures the ability of this compound to disrupt the outer membrane of Gram-negative bacteria using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

-

Cell Preparation: Mid-logarithmic phase bacteria are harvested, washed, and resuspended in a suitable buffer (e.g., 5 mM HEPES, pH 7.2) to an optical density at 600 nm (OD600) of 0.5.

-

Assay Setup: The bacterial suspension is incubated with NPN (final concentration of 10-20 µM).

-

Peptide Addition: this compound is added to the suspension at various concentrations.

-

Fluorescence Measurement: The fluorescence intensity is monitored using a fluorometer with excitation and emission wavelengths of 350 nm and 420 nm, respectively. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Inner Membrane Permeabilization Assay (ONPG Hydrolysis)

This assay assesses the permeabilization of the bacterial inner membrane by measuring the activity of β-galactosidase, which is released from the cytoplasm of permeabilized cells. The substrate for this enzyme is o-nitrophenyl-β-galactoside (ONPG).

-

Cell Preparation: E. coli ML-35, a strain with constitutive β-galactosidase expression, is grown to mid-log phase, harvested, and resuspended in a buffer (e.g., 10 mM PBS, pH 7.4).

-

Assay Mixture: The bacterial suspension is mixed with ONPG in a 96-well plate.

-

Peptide Addition: this compound is added to the wells.

-

Absorbance Measurement: The hydrolysis of ONPG to the yellow product o-nitrophenol is measured by monitoring the absorbance at 405-420 nm over time. An increase in absorbance indicates inner membrane permeabilization.

Cytoplasmic Membrane Depolarization Assay (DiSC3-5)

This assay utilizes the membrane potential-sensitive fluorescent dye DiSC3-5 to measure changes in the cytoplasmic membrane potential.

-

Cell Preparation: Bacterial cells are grown to the mid-logarithmic phase, harvested, and resuspended in a buffer (e.g., 5 mM HEPES with 5 mM glucose).

-

Dye Loading: The cells are incubated with DiSC3-5 (e.g., 0.8-2 µM) to allow the dye to accumulate in the polarized membranes, which quenches its fluorescence.

-

Peptide Addition: this compound is added to the cell suspension.

-

Fluorescence Measurement: The fluorescence is monitored with an excitation wavelength of 622 nm and an emission wavelength of 670 nm. Depolarization of the membrane by the peptide leads to the release of the dye and a subsequent increase in fluorescence.

Hemolytic Activity Assay

This assay evaluates the cytotoxicity of this compound against mammalian cells by measuring the lysis of red blood cells (hemolysis).

-

Preparation of Erythrocytes: Freshly drawn red blood cells are washed multiple times with a buffer like PBS by centrifugation.

-

Assay Setup: A suspension of the washed erythrocytes (e.g., 2% v/v) is prepared in PBS.

-

Peptide Incubation: The erythrocyte suspension is incubated with various concentrations of this compound in a 96-well plate for a defined period (e.g., 1 hour) at 37°C.

-

Measurement of Hemolysis: The plate is centrifuged, and the amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 570 nm. A solution of 1% Triton X-100 is typically used as a positive control for 100% hemolysis.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for assessing the in vitro activity of an antimicrobial peptide like this compound.

Conclusion

This compound demonstrates significant potential as an antimicrobial agent against Gram-negative bacteria. Its multifaceted mechanism of action, involving rapid membrane disruption, makes it a compelling candidate for further development. The experimental protocols detailed in this guide provide a robust framework for the continued investigation of this compound and other novel antimicrobial peptides. Future research should focus on optimizing its therapeutic index by designing analogues with enhanced bacterial selectivity and reduced cytotoxicity.

References

Pseudin-2 as a potential insulinotropic agent

An In-depth Technical Guide on Pseudin-2 as a Potential Insulinotropic Agent

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This compound is a cationic, alpha-helical peptide originally isolated from the skin secretion of the paradoxical frog, Pseudis paradoxa.[1] Initially identified for its antimicrobial properties, subsequent research has revealed its potential as an insulinotropic agent, stimulating insulin release from pancreatic beta-cells.[1] Notably, its mechanism of action appears to be distinct from many conventional insulin secretagogues, primarily involving calcium-independent intracellular pathways.[1] Structure-activity relationship studies have led to the development of analogues, such as [Lys18]-pseudin-2, with enhanced potency and efficacy, highlighting the therapeutic potential of this peptide family for the treatment of type 2 diabetes. This document provides a comprehensive overview of the current understanding of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and key signaling pathways.

Mechanism of Action

The primary insulinotropic effect of this compound is characterized by its ability to stimulate insulin secretion from pancreatic beta-cells through a mechanism that is largely independent of intracellular calcium mobilization.[1]

Key Mechanistic Features:

-

Calcium-Independent Pathway: Studies using the clonal beta-cell line BRIN-BD11 have demonstrated that this compound and its potent analogue, [Lys18]-pseudin-2, do not cause an increase in intracellular calcium concentrations.[1] Furthermore, their ability to stimulate insulin release persists even in the absence of extracellular calcium, indicating a departure from the canonical glucose-stimulated insulin secretion (GSIS) pathway which is heavily reliant on calcium influx.

-

Independence from K-ATP and Voltage-Gated Calcium Channels: The insulinotropic action of the [Lys18]-pseudin-2 analogue is maintained in the presence of diazoxide (a K-ATP channel opener) and verapamil (a voltage-dependent calcium channel blocker). This provides strong evidence that this compound bypasses the classical pathway involving membrane depolarization and calcium influx, which is the target of sulfonylureas.

-

Potential Role of cAMP: While direct evidence for this compound is pending, studies on a similar frog skin peptide, frenatin 2D, have shown that its insulinotropic activity is associated with a modest but significant increase in intracellular cAMP and is dependent on the protein kinase A (PKA) pathway. This suggests a possible, albeit perhaps secondary, signaling route for this compound that may converge with pathways utilized by incretin hormones like GLP-1.

Data Presentation: In Vitro Efficacy

The insulin-releasing properties of this compound and its analogues have been quantified in vitro using the BRIN-BD11 clonal beta-cell line. The data highlights the superior potency and efficacy of the [Lys18]-pseudin-2 analogue.

Table 1: Insulinotropic Activity of this compound and its Analogues

| Peptide | Concentration (M) | Insulin Release (% Increase over Basal) | Cytotoxicity (LDH Release) |

|---|---|---|---|

| This compound | 10⁻⁹ - 10⁻⁶ | Stimulatory | Not observed |

| [Lys18]-pseudin-2 | 10⁻⁹ | 46% | Not observed |

| 10⁻⁶ | 215% | Not observed | |

| [Phe8]-pseudin-2 | 10⁻⁹ - 10⁻⁶ | Stimulatory | Not observed |

| [d-Lys3,d-Lys10,d-Lys14]-pseudin-2 | 10⁻⁹ - 10⁻⁶ | Stimulatory | Not observed |

| [Lys3,Lys10,Lys14]-pseudin-2 | - | No insulinotropic action | Not observed |

| [Lys3,Lys10,Lys14,Lys21]-pseudin-2 | - | No insulinotropic action | Not observed |

| [Phe16]-pseudin-2 | ≥ 10⁻⁷ | - | Cytotoxic |

Data sourced from Abdel-Wahab et al. (2008).

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the insulinotropic activity of this compound.

Cell Culture

-

Cell Line: BRIN-BD11, a rat clonal pancreatic beta-cell line, is used.

-

Culture Medium: RPMI-1640 medium supplemented with 10% (v/v) fetal bovine serum (FBS), 1% (v/v) antibiotics (100 U/mL penicillin, 0.1 mg/mL streptomycin), and 11.1 mM glucose.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO₂ and 95% air. Cells are passaged every 3-4 days.

Insulin Secretion Assay

-

Cell Seeding: BRIN-BD11 cells are seeded into 24-well plates at a density of 2 x 10⁵ cells per well and cultured for 48 hours to allow adherence.

-

Pre-incubation: The culture medium is removed, and cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer containing 1.4 mM glucose. Cells are then pre-incubated in this buffer for 40 minutes at 37°C to allow basal insulin secretion to stabilize.

-

Incubation with Peptides: The pre-incubation buffer is replaced with fresh KRB buffer containing 5.6 mM glucose and various concentrations of this compound or its analogues (e.g., 10⁻⁹ to 10⁻⁶ M). Control wells receive buffer with glucose only (basal) and buffer with a known secretagogue like 16.7 mM glucose (positive control).

-

Sample Collection: The plates are incubated for 20 minutes at 37°C. The supernatant (buffer) from each well is then collected and stored at -20°C for subsequent analysis.

-

Insulin Measurement: The concentration of insulin in the collected supernatants is measured using a radioimmunoassay (RIA) kit, with rat insulin as the standard.

Cytotoxicity Assay (Lactate Dehydrogenase - LDH)

-

Protocol: The cytotoxicity of the peptides is assessed by measuring the release of the cytosolic enzyme lactate dehydrogenase (LDH) into the incubation buffer, which indicates loss of plasma membrane integrity.

-

Procedure: Following the 20-minute incubation period in the insulin secretion assay, an aliquot of the supernatant is taken.

-

Measurement: LDH activity is measured using a commercially available colorimetric assay kit according to the manufacturer's instructions. The absorbance is read at the appropriate wavelength (typically 490 nm).

-

Data Expression: Results are expressed as a percentage of the total LDH release from control cells treated with a lytic agent like Triton X-100.

Intracellular Calcium Measurement ([Ca²⁺]i)

-

Cell Preparation: BRIN-BD11 cells are seeded onto glass coverslips.

-

Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM (2-5 µM), in KRB buffer for 60 minutes at 37°C.

-

Measurement: The coverslip is placed in a thermostatically controlled cuvette within a spectrofluorometer. The cells are perifused with KRB buffer.

-

Stimulation: After establishing a stable baseline fluorescence, the cells are exposed to this compound or its analogues at the desired concentration. A known calcium-mobilizing agent (e.g., high potassium concentration or carbachol) is used as a positive control.

-

Data Acquisition: Fluorescence is monitored by exciting the dye at 340 nm and 380 nm and measuring the emission at 510 nm. The ratio of the fluorescence intensities (F340/F380) is calculated, which is proportional to the intracellular calcium concentration.

Visualizations: Pathways and Workflows

Signaling Pathways

Caption: Contrasting signaling pathways of canonical GSIS and proposed this compound action.

Experimental Workflow

Caption: Workflow for in vitro evaluation of this compound's insulinotropic properties.

Structure-Activity Relationship Logic

Caption: Logical flow of this compound structure-activity relationship studies.

Conclusion and Future Directions

This compound represents a promising class of peptide-based insulinotropic agents with a novel, calcium-independent mechanism of action. The enhanced potency of analogues like [Lys18]-pseudin-2 underscores the potential for developing these compounds into therapeutic leads for type 2 diabetes. Future research should focus on several key areas:

-

Receptor Identification: Elucidating the specific molecular target or receptor through which this compound mediates its effects on beta-cells.

-

In Vivo Efficacy: Conducting comprehensive in vivo studies in animal models of type 2 diabetes to assess glucose tolerance, insulin secretion, and long-term safety.

-

Pharmacokinetics: Characterizing the pharmacokinetic profile of lead candidates to optimize their delivery and duration of action.

-

Mechanism Deep Dive: Further investigating the downstream signaling components, including the potential role of cAMP/PKA and other second messengers.

References

The Extraction and Isolation of Native Pseudin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core methodologies for the extraction and isolation of the native antimicrobial peptide Pseudin-2 from its natural source, the paradoxical frog (Pseudis paradoxa). This document outlines detailed experimental protocols, presents quantitative data in structured tables, and includes visualizations of the experimental workflow and relevant signaling pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Introduction to this compound

This compound is a cationic, amphipathic α-helical antimicrobial peptide originally isolated from the skin secretions of the paradoxical frog, Pseudis paradoxa[1]. It is the most abundant of the four pseudin peptides discovered in this species and exhibits potent antimicrobial activity against a range of microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi[1]. Beyond its antimicrobial properties, this compound has also been shown to possess insulin-releasing capabilities, making it a molecule of significant interest for therapeutic development[1][2]. This guide focuses on the foundational techniques required to obtain this peptide in its native form for further research and development.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with native this compound.

Table 1: Abundance and Physicochemical Properties of this compound

| Parameter | Value | Source Species | Reference |

| Amino Acid Sequence | GLNALKKVFQGIHEAIKLINNHVQ | Pseudis paradoxa | [1] |

| Molecular Weight | 2733.3 Da | Pseudis paradoxa | Calculated |

| Abundance in Skin | 22 nmol/g tissue | Pseudis paradoxa |

Table 2: Antimicrobial Activity of Native this compound

| Target Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Escherichia coli | 2.5 µM | |

| Staphylococcus aureus | 80 µM | |

| Candida albicans | 130 µM |

Table 3: Hemolytic and Insulin-Releasing Activity of Native this compound

| Activity | Concentration | Effect | Reference |

| Hemolytic Activity (Human Erythrocytes) | >300 µM | 50% Hemolysis (HC50) | |

| Insulin Release (BRIN-BD11 cells) | 10⁻⁹ M - 10⁻⁶ M | Stimulates insulin release |

Experimental Protocols

This section provides detailed methodologies for the extraction and isolation of native this compound.

Peptide Extraction: Stimulation of Skin Secretion

The primary and least invasive method for obtaining native peptides from amphibians is through the stimulation of their skin secretions.

Protocol 3.1.1: Norepinephrine-Induced Secretion

This protocol is adapted from established methods for inducing peptide secretion in frogs.

Materials:

-

Norepinephrine solution (1 mg/mL in saline)

-

Amphibian Ringer's solution (e.g., 111 mM NaCl, 2 mM KCl, 1 mM CaCl₂, 2 mM NaHCO₃, pH 7.2-7.4)

-

Sterile collection tubes (50 mL)

-

Syringes and needles for injection

Procedure:

-

Acclimate the Pseudis paradoxa frog in a clean, moist environment.

-

Prepare a fresh solution of norepinephrine at a concentration of 80 nmol/g of the frog's body weight.

-

Inject the norepinephrine solution into the dorsal lymph sac of the frog.

-

Immediately after injection, place the frog in a sterile container with a small amount of Amphibian Ringer's solution to wash the skin and collect the secretions.

-

Gently agitate the container for 15-30 minutes to ensure thorough mixing of the secretions with the solution.

-

Remove the frog from the container and return it to its housing. The frog should be monitored to ensure its well-being.

-

Transfer the collected secretion-containing solution to a sterile 50 mL tube.

-

Centrifuge the solution at 3000 x g for 15 minutes at 4°C to pellet any debris.

-

Carefully collect the supernatant, which contains the crude peptide extract.

-

Lyophilize the supernatant to obtain a powdered crude extract. Store at -20°C or below.

Peptide Isolation and Purification

The isolation of this compound from the crude extract is typically achieved through a multi-step chromatographic process.

Protocol 3.2.1: Solid-Phase Extraction (SPE) for Initial Purification

This step desalted and partially purifies the crude extract.

Materials:

-

Sep-Pak C18 cartridges

-

Solvent A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

Vacuum manifold for SPE

Procedure:

-

Reconstitute the lyophilized crude extract in a minimal volume of Solvent A.

-

Activate a Sep-Pak C18 cartridge by washing with 10 mL of Solvent B followed by 10 mL of Solvent A.

-

Load the reconstituted crude extract onto the equilibrated cartridge.

-

Wash the cartridge with 10 mL of Solvent A to remove salts and highly polar molecules.

-

Elute the peptides from the cartridge with 5 mL of 60% Solvent B in Solvent A.

-

Collect the eluate and lyophilize to obtain a partially purified peptide mixture.

Protocol 3.2.2: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This is the primary method for isolating this compound to a high degree of purity.

Equipment and Materials:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., Vydac C18, 5 µm, 4.6 x 250 mm)

-

Solvent A: 0.1% (v/v) TFA in HPLC-grade water

-

Solvent B: 0.1% (v/v) TFA in acetonitrile

-

Lyophilizer

Procedure:

-

Reconstitute the partially purified peptide mixture from the SPE step in a small volume of Solvent A.

-

Filter the sample through a 0.22 µm syringe filter before injection.

-

Equilibrate the C18 column with Solvent A at a flow rate of 1 mL/min.

-

Inject the sample onto the column.

-

Elute the peptides using a linear gradient of Solvent B. A typical gradient for separating frog skin peptides is from 0% to 60% Solvent B over 60 minutes.

-

Monitor the elution of peptides by measuring the absorbance at 214 nm and 280 nm.

-

Collect the fractions corresponding to the major peaks.

-

Analyze the collected fractions for the presence of this compound using mass spectrometry.

-

Pool the fractions containing pure this compound and lyophilize.

-

For very high purity, a second round of RP-HPLC with a shallower gradient or a different C4 or diphenyl column may be necessary.

Peptide Characterization

Protocol 3.3.1: Mass Spectrometry

Mass spectrometry is used to confirm the molecular weight of the isolated peptide.

Equipment and Materials:

-

Electrospray ionization mass spectrometer (ESI-MS)

-

Solvents for sample preparation (e.g., 50% acetonitrile with 0.1% formic acid)

Procedure:

-

Reconstitute a small amount of the lyophilized, purified this compound in the appropriate solvent.

-

Infuse the sample into the ESI-MS.

-

Acquire the mass spectrum in positive ion mode.

-

Analyze the resulting spectrum to determine the molecular weight of the peptide. The theoretical mass of this compound is 2733.3 Da. The ESI-MS will show multiply charged ions, from which the molecular weight can be calculated.

Visualizations

Experimental Workflow

References

Unveiling the Bioactive Potential of Pseudin-2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudin-2 (Ps-2) is a cationic antimicrobial peptide, first isolated from the skin of the paradoxical frog, Pseudis paradoxa. Belonging to the vast family of host defense peptides, this compound has emerged as a molecule of significant interest due to its broad spectrum of biological activities. This technical guide provides an in-depth characterization of the initial bioactivity of this compound, focusing on its antimicrobial, anticancer, and immunomodulatory properties. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel therapeutic agents.

Antimicrobial Activity

This compound exhibits potent activity against a range of pathogenic microorganisms, including Gram-negative and Gram-positive bacteria, as well as fungi. Its primary mechanism of action involves the disruption of microbial cell membranes.

Quantitative Antimicrobial Data

The antimicrobial efficacy of this compound is typically quantified by determining its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Microorganism | Strain | MIC (µM) | Reference |

| Escherichia coli | - | 2.5 | [1] |

| Staphylococcus aureus | - | 80 | [1] |

| Candida albicans | - | 130 | [1] |

Mechanism of Antimicrobial Action

The antimicrobial activity of this compound is primarily attributed to its ability to permeabilize and disrupt the integrity of microbial cell membranes. This process is initiated by the electrostatic interaction of the cationic peptide with the negatively charged components of the microbial cell surface, such as lipopolysaccharide (LPS) in Gram-negative bacteria. Upon binding, this compound undergoes a conformational change, adopting an α-helical structure that facilitates its insertion into the lipid bilayer. This insertion leads to the formation of pores or channels, resulting in the leakage of intracellular contents and ultimately, cell death.[2]

Beyond membrane disruption, evidence suggests that this compound can also translocate across the bacterial membrane and interact with intracellular targets, such as RNA, thereby interfering with essential cellular processes.[2]

Hemolytic Activity

A crucial aspect of the preclinical characterization of any antimicrobial peptide is its toxicity towards host cells. Hemolytic activity, the ability to lyse red blood cells, is a primary indicator of cytotoxicity.

Quantitative Hemolytic Data

This compound has been reported to exhibit low hemolytic activity, a desirable characteristic for a potential therapeutic agent.

| Assay | Value | Reference |

| 50% Hemolysis (HC50) of human erythrocytes | >300 µM |

Anticancer Activity

While many antimicrobial peptides have demonstrated anticancer properties, specific quantitative data and detailed mechanistic studies for this compound in this area are limited in the currently available literature. The general proposed mechanism for the anticancer action of cationic peptides involves a preferential interaction with the negatively charged membranes of cancer cells over the generally neutral membranes of normal cells. This interaction leads to membrane disruption and subsequent cell death, often through apoptotic pathways.

Further research is required to determine the specific IC50 values of this compound against a comprehensive panel of cancer cell lines and to elucidate the precise signaling pathways involved in its potential anticancer effects.

Immunomodulatory Activity

Beyond its direct antimicrobial and potential anticancer effects, this compound has been shown to modulate the host immune response, demonstrating anti-inflammatory properties.

Mechanism of Immunomodulatory Action

This compound has been found to exert its anti-inflammatory effects through the Toll-like receptor 4 (TLR4) signaling pathway. In the context of a bacterial infection, lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of the TLR4 signaling cascade, leading to the production of pro-inflammatory cytokines. This compound can bind to LPS, which may interfere with its ability to activate TLR4.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the characterization of this compound's bioactivity.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) or other appropriate growth medium

-

Bacterial or fungal culture

-

This compound stock solution

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare a twofold serial dilution of this compound in the growth medium in the wells of a 96-well plate.

-

Inoculate each well with a standardized suspension of the test microorganism to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

-

Include a positive control (microorganism in medium without peptide) and a negative control (medium only).

-

Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of this compound that shows no visible growth or by measuring the optical density at 600 nm.

Hemolysis Assay

This assay measures the lytic activity of a compound against red blood cells (RBCs).

Materials:

-

Freshly collected human or animal red blood cells

-

Phosphate-buffered saline (PBS)

-

This compound stock solution

-

Triton X-100 (positive control for 100% hemolysis)

-

Microcentrifuge tubes

-

Spectrophotometer or microplate reader

Procedure:

-

Wash the RBCs three times with PBS by centrifugation and resuspend to a final concentration of 4% (v/v) in PBS.

-

Prepare serial dilutions of this compound in PBS in microcentrifuge tubes.

-

Add the RBC suspension to each tube.

-

Include a positive control (RBCs with Triton X-100) and a negative control (RBCs in PBS only).

-

Incubate the tubes at 37°C for 1 hour with gentle agitation.

-

Centrifuge the tubes to pellet the intact RBCs.

-

Transfer the supernatant to a new 96-well plate and measure the absorbance of the released hemoglobin at 540 nm.

-

Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

Cytotoxicity Assay: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth).

Cytokine Release Assay

This assay measures the release of cytokines from immune cells in response to a stimulus.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

This compound stock solution

-

LPS (lipopolysaccharide) as a pro-inflammatory stimulus

-

ELISA (Enzyme-Linked Immunosorbent Assay) kits for specific cytokines (e.g., TNF-α, IL-6)

Procedure:

-

Seed the immune cells in a 24- or 48-well plate.

-

Pre-treat the cells with different concentrations of this compound for a specified time.

-

Stimulate the cells with LPS (e.g., 100 ng/mL).

-

Include appropriate controls (untreated cells, cells with LPS only, cells with this compound only).

-

Incubate for a designated period (e.g., 24 hours).

-

Collect the cell culture supernatants.

-

Quantify the concentration of specific cytokines in the supernatants using ELISA kits according to the manufacturer's instructions.

Conclusion

This compound is a promising bioactive peptide with potent antimicrobial activity and low hemolytic toxicity. Its immunomodulatory properties, particularly its ability to mitigate the inflammatory response triggered by bacterial components, further enhance its therapeutic potential. While its anticancer activity remains to be quantitatively characterized, the initial findings warrant further investigation into its efficacy and mechanisms of action against malignant cells. The detailed protocols and data presented in this guide provide a solid foundation for future research and development of this compound as a novel therapeutic agent.

References

The Dual-Edged Sword: Unveiling the Antimicrobial and Insulinotropic Properties of Pseudin-2

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The escalating threat of antibiotic resistance and the growing prevalence of type 2 diabetes necessitate the exploration of novel therapeutic agents with multifaceted mechanisms of action. Pseudin-2 (Ps-2), a 24-amino acid cationic peptide isolated from the skin of the paradoxical frog Pseudis paradoxa, has emerged as a promising candidate, exhibiting a remarkable dual functionality: potent antimicrobial activity and the ability to stimulate insulin secretion. This technical guide provides an in-depth exploration of these dual properties, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways and experimental workflows.

Quantitative Data Summary

The biological activities of this compound and its synthetic analogs have been quantified through various in vitro studies. The following tables summarize the key findings regarding their antimicrobial efficacy and insulin-releasing potential.

Table 1: Antimicrobial Activity of this compound and its Analogs

The antimicrobial potency is determined by the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the peptide that inhibits the visible growth of a microorganism.

| Peptide | Amino Acid Sequence | Net Charge | E. coli (MIC, µM) | S. aureus (MIC, µM) | P. aeruginosa (MIC, µM) | C. albicans (MIC, µM) | Hemolytic Activity (HC50, µM) |

| This compound | GLNALKKVFQGIHEAIKLINNHVQ | +2 | 2.5[1] | 80[1] | 50 | 130[1] | >300[1] |

| [Lys18]-Pseudin-2 | GLNALKKVFQGIHEAIKK INNHVQ | +3 | - | - | - | - | - |

| [D-Lys3, D-Lys10, D-Lys14]-Pseudin-2 | GNA KKVFQG HEAIKLINNHVQ | +5 | 5 | - | - | - | >500 |

Note: '-' indicates data not available in the cited sources. HC50 is the concentration of peptide that causes 50% hemolysis of human red blood cells.

Table 2: Insulin-Releasing Properties of this compound and its Analogs

The insulinotropic activity was assessed using the BRIN-BD11 clonal pancreatic β-cell line. The data represents the percentage increase in insulin secretion compared to the basal level.